![molecular formula C10H17NO5 B6416644 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 40350-82-1](/img/structure/B6416644.png)
1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
説明
Synthesis Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .科学的研究の応用
Antioxidant and Biological Activity
Natural carboxylic acids, including derivatives similar to 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, are known for their biological activities, particularly as antioxidants. The structure-related antioxidant activities of these compounds have been extensively studied, demonstrating that certain structural features, such as the number of hydroxyl groups and the presence of conjugated bonds, significantly influence their bioactivity. This review highlighted that specific carboxylic acids exhibit high antioxidant activity, suggesting potential applications in protecting against oxidative stress (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis
Levulinic acid (LEV), a biomass-derived key building block, shares functional group similarities with this compound, showcasing flexibility and uniqueness in drug synthesis due to its carbonyl and carboxyl groups. LEV and its derivatives offer a cost-effective, cleaner alternative for synthesizing a variety of drugs, highlighting the role of carboxylic acid derivatives in simplifying drug synthesis and enhancing the release of drugs (Zhang et al., 2021).
Anticancer and Antimicrobial Agents
Carboxylic acid derivatives, including those similar to this compound, have been identified in natural sources like plants, algae, and fungi, showing diverse biological activities. These compounds are promising for future chemical preparations due to their antioxidant properties and potential as anticancer, antimicrobial, and antibacterial agents. The review covers the applications of these derivatives in the cosmetic, agronomic, and pharmaceutical industries, indicating the wide-ranging utility of carboxylic acid derivatives in scientific research and development (Dembitsky, 2006).
Biocatalyst Inhibition
The inhibition of biocatalysts by carboxylic acids, including compounds structurally related to this compound, has been documented. This review focuses on the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms by which carboxylic acids inhibit these microbes is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe et al., 2013).
Safety and Hazards
The compound “1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” has been associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific symptoms appear after exposure .
作用機序
Target of Action
The primary target of 1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound, also known as the tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group from reacting with other reagents during the synthesis process . After the synthesis is complete, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
It’s known that the compound is a white solid at room temperature and is soluble in some organic solvents such as ethanol and dimethylformamide .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amine group .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Therefore, the efficacy and stability of the compound’s action are highly dependent on the specific conditions of the reaction environment .
特性
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929761 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
| Record name | NSC343720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


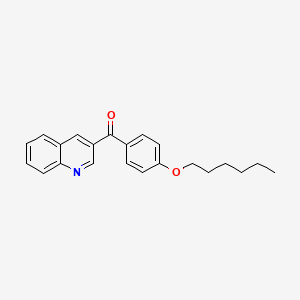
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)
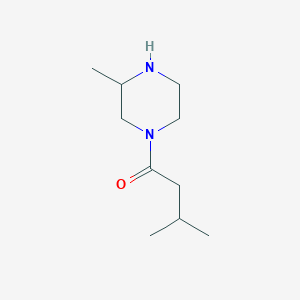
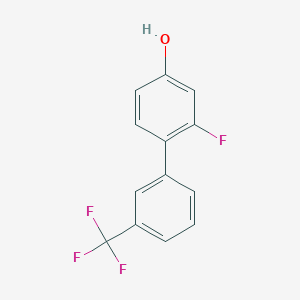
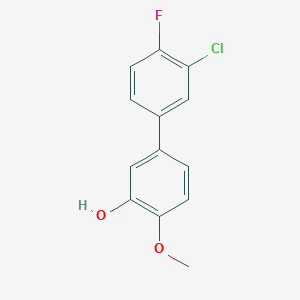
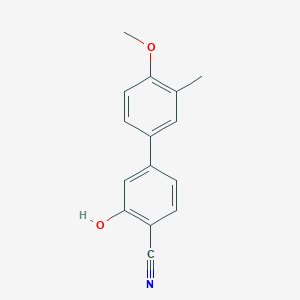




![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

